molecular formula C7H13IO2 B8359229 Ethyl 2-iodo-3-methylbutanoate

Ethyl 2-iodo-3-methylbutanoate

Cat. No.: B8359229
M. Wt: 256.08 g/mol
InChI Key: UZKDJNBCADXTLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-iodo-3-methylbutanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an iodine atom attached to the second carbon of a 3-methyl-butyric acid ethyl ester backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-iodo-3-methylbutanoate typically involves the iodination of 3-methyl-butyric acid ethyl ester. One common method is the reaction of 3-methyl-butyric acid ethyl ester with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via the formation of an iodonium ion intermediate, which then reacts with the ester to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-iodo-3-methylbutanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiourea in polar solvents (e.g., water, ethanol) at elevated temperatures.

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Oxidation: Oxidizing agents like potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Substitution: Formation of derivatives such as 2-hydroxy-3-methyl-butyric acid ethyl ester, 2-amino-3-methyl-butyric acid ethyl ester, or 2-thio-3-methyl-butyric acid ethyl ester.

    Reduction: Formation of 3-methyl-butyric acid ethyl ester.

    Oxidation: Formation of 2-iodo-3-methyl-butyric acid.

Scientific Research Applications

Ethyl 2-iodo-3-methylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.

    Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 2-iodo-3-methylbutanoate depends on the specific chemical reactions it undergoes. In substitution reactions, the iodine atom is replaced by a nucleophile, leading to the formation of new bonds and functional groups. In reduction reactions, the iodine atom is removed, resulting in the formation of a simpler molecule. In oxidation reactions, the ester group is converted to a carboxylic acid, altering the compound’s reactivity and properties.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbutanoic acid ethyl ester: Similar structure but lacks the iodine atom, resulting in different reactivity and applications.

    3-Methylbutanoic acid ethyl ester: Similar structure but with the iodine atom at a different position, leading to different chemical behavior.

    2-Iodo-3-methylbutanoic acid: Similar structure but without the ester group, affecting its solubility and reactivity.

Uniqueness

Ethyl 2-iodo-3-methylbutanoate is unique due to the presence of both an iodine atom and an ester group in its structure. This combination imparts distinct reactivity and makes it a valuable compound in various chemical transformations and applications.

Properties

Molecular Formula

C7H13IO2

Molecular Weight

256.08 g/mol

IUPAC Name

ethyl 2-iodo-3-methylbutanoate

InChI

InChI=1S/C7H13IO2/c1-4-10-7(9)6(8)5(2)3/h5-6H,4H2,1-3H3

InChI Key

UZKDJNBCADXTLY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C)C)I

Origin of Product

United States

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